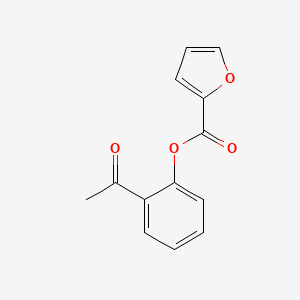
(2-Acetylphenyl) furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Acetylphenyl) furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetylphenyl) furan-2-carboxylate can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds under mild conditions . Another method involves the reaction of 2-bromo-5-nitrofuran with 2-hydroxyphenylboronic acid under microwave irradiation in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes. For example, the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a zirconium dioxide catalyst has been reported as an efficient method . This process offers advantages such as reduced energy consumption and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2-Acetylphenyl) furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2-Acetylphenyl) furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives have shown potential antibacterial and antifungal activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2-Acetylphenyl) furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylfuran: A related compound used as a food additive and chemical intermediate.
2-Furoic Acid: Another furan derivative with applications in organic synthesis and pharmaceuticals.
Uniqueness
(2-Acetylphenyl) furan-2-carboxylate is unique due to its specific structure, which combines the furan ring with an acetylphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
(2-acetylphenyl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-9(14)10-5-2-3-6-11(10)17-13(15)12-7-4-8-16-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXXBBAXOMSNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-METHYL-4-[(1-NAPHTHYLAMINO)METHYLENE]-1-PHENYL-1H-PYRAZOL-5-ONE](/img/structure/B5876324.png)
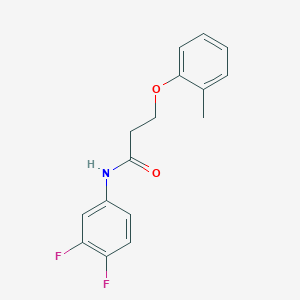
![1-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B5876345.png)
![2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5876358.png)
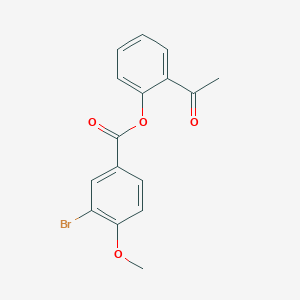
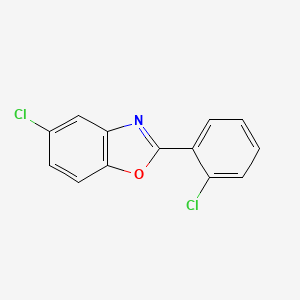
![(2-FLUOROPHENYL)[4-(4-NITROBENZYL)PIPERAZINO]METHANONE](/img/structure/B5876379.png)

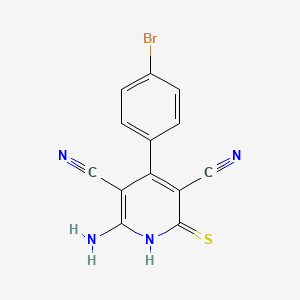
![3-chloro-4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B5876395.png)
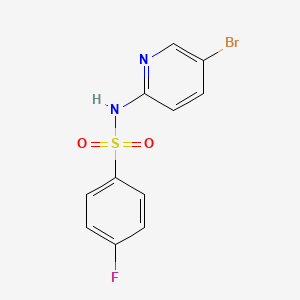
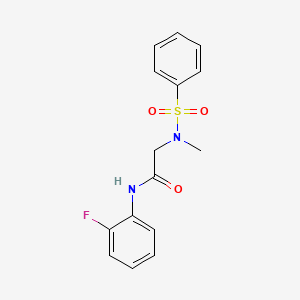
![(3E)-1,1,1-trifluoro-3-[(4-methylphenyl)hydrazinylidene]-4-[4-[[(3E)-5,5,5-trifluoro-3-[(4-methylphenyl)hydrazinylidene]-4-oxopentan-2-ylidene]amino]butylimino]pentan-2-one](/img/structure/B5876418.png)
![2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B5876421.png)
